molecular formula C20H17N3O4 B11199238 3-Isoxazolecarboxamide, 4-(acetylamino)-5-benzoyl-N-(phenylmethyl)-

3-Isoxazolecarboxamide, 4-(acetylamino)-5-benzoyl-N-(phenylmethyl)-

Cat. No.: B11199238
M. Wt: 363.4 g/mol
InChI Key: MKENPHAMSSULPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BENZOYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzoyl group, a benzyl group, an acetamido group, and an oxazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Benzyl Group: This can be done through nucleophilic substitution reactions.

    Acetylation: The acetamido group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-BENZOYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BENZOYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-BENZOYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE: Lacks the benzyl group.

    N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE: Lacks the benzoyl group.

    5-BENZOYL-N-BENZYL-1,2-OXAZOLE-3-CARBOXAMIDE: Lacks the acetamido group.

Uniqueness

The presence of all three functional groups (benzoyl, benzyl, and acetamido) in 5-BENZOYL-N-BENZYL-4-ACETAMIDO-1,2-OXAZOLE-3-CARBOXAMIDE makes it unique. This combination of groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

4-acetamido-5-benzoyl-N-benzyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17N3O4/c1-13(24)22-16-17(20(26)21-12-14-8-4-2-5-9-14)23-27-19(16)18(25)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,26)(H,22,24)

InChI Key

MKENPHAMSSULPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(ON=C1C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.